molecular formula C10H15N B13839304 N,N-DI(Ethyl-2,2,2-D3)aniline

N,N-DI(Ethyl-2,2,2-D3)aniline

Cat. No.: B13839304
M. Wt: 155.27 g/mol
InChI Key: GGSUCNLOZRCGPQ-WFGJKAKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI(Ethyl-2,2,2-D3)aniline typically involves the alkylation of aniline with deuterated ethyl halides. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-DI(Ethyl-2,2,2-D3)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, and substituted anilines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-DI(Ethyl-2,2,2-D3)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DI(Ethyl-2,2,2-D3)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. The presence of deuterium can alter the rate of enzymatic reactions, providing insights into reaction mechanisms and enzyme kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements and stability are crucial .

Properties

Molecular Formula

C10H15N

Molecular Weight

155.27 g/mol

IUPAC Name

N,N-bis(2,2,2-trideuterioethyl)aniline

InChI

InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i1D3,2D3

InChI Key

GGSUCNLOZRCGPQ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C1=CC=CC=C1

Canonical SMILES

CCN(CC)C1=CC=CC=C1

Origin of Product

United States

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